is an intriguing molecule with densely packed functionality . It’s low boiling (88 °C), azeotropes with water, and has a very low affinity for water .
Diethoxymethane, with the chemical formula CHO, is a colorless, volatile liquid that possesses a pleasant odor. It is classified as an acetal and is primarily used as a solvent and chemical intermediate in various organic synthesis reactions. Diethoxymethane has a molecular weight of approximately 104.15 g/mol and is known for its stability under alkaline conditions, although it can be cleaved by strong acids, resulting in the formation of formaldehyde and ethanol . Its flash point is below 10°F, indicating high flammability, and it is soluble in water .
Interaction studies involving diethoxymethane primarily focus on its reactivity with other chemicals. Its incompatibility with strong oxidizing agents and acids poses risks during handling and storage . Additionally, the formation of explosive mixtures with air under certain conditions necessitates careful management of its vapors.
Several compounds share structural or functional similarities with diethoxymethane. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Dimethoxyethane | CHO | Commonly used as a solvent; less flammable than diethoxymethane. |
Methylal | CHO | Similar applications; less stable under acidic conditions. |
Ethylal | CHO | Used in similar applications; higher boiling point. |
Diethoxymethane stands out due to its dual functionality as both a solvent and a chemical intermediate, along with its favorable stability under alkaline conditions compared to other similar compounds. Its ability to act as an ethoxymethylating agent further differentiates it from alternatives like methylal.
Property | Value | Source |
---|---|---|
Molecular Formula | $$ \text{C}5\text{H}{12}\text{O}_2 $$ | |
Molecular Weight | 104.15 g/mol | |
Boiling Point | 88°C | |
Density (20°C) | 0.8319 g/cm³ | |
Melting Point | -66.5°C |
The compound’s low affinity for water (solubility: 91 g/L at 20°C) and ability to form azeotropes with ethanol and water make it distinct among ethers. Its stability under basic conditions and resistance to peroxide formation further differentiate it from traditional solvents like tetrahydrofuran (THF).
Diethoxymethane’s synthesis was first reported in the early 20th century, though systematic studies emerged later. Initial production methods involved acid-catalyzed reactions between formaldehyde and ethanol, as described in mid-20th-century patents. For example, U.S. Patent 4,740,273 (1988) detailed a purification process using azeotropic distillation to isolate DEM from ethanol-water mixtures.
The European Union’s inclusion of BioDME (a DEM derivative) in its 2030 biofuel strategy underscores its growing industrial relevance.
Diethoxymethane has emerged as a versatile solvent and reagent, particularly in organometallic and catalytic applications.
Recent studies highlight DEM’s potential as a biohybrid fuel:
Property | DEM Value | Reference Fuel (Diesel) |
---|---|---|
Soot Precursor Reduction | 40–60% | Baseline |
Ignition Delay (1 bar) | 2.1 ms | 1.8 ms |
Adiabatic Flame Temp | 2140 K | 2250 K |
These properties position DEM as a candidate for next-generation compression-ignition engines.
Flammable;Irritant